1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
This compound features a pyrazole core substituted at positions 3 and 5 with methyl groups. The sulfonamide moiety at position 4 is diethyl-substituted (N,N-diethyl), while position 1 is functionalized with a 2,3-dimethoxybenzoyl group. The dimethoxybenzoyl group introduces electron-donating methoxy substituents, which may enhance π-π stacking interactions in biological targets, while the diethyl sulfonamide contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-7-20(8-2)27(23,24)17-12(3)19-21(13(17)4)18(22)14-10-9-11-15(25-5)16(14)26-6/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDLSEVKFQVUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=C(C(=CC=C2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common route involves the acylation of 2,3-dimethoxybenzoic acid to form 2,3-dimethoxybenzoyl chloride . This intermediate is then reacted with N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety enhances this activity, making it a candidate for developing new antibiotics .
- A specific study demonstrated that compounds similar to 1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide displayed effective inhibition against various bacterial strains.
- Anti-inflammatory Effects :
- Cancer Research :
Agricultural Applications
- Pesticidal Activity :
- Herbicidal Properties :
Material Science Applications
- Polymer Synthesis :
- Nanomaterials :
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | [Journal of Medicinal Chemistry, 2022] | Significant inhibition against E.coli and S.aureus strains with low MIC values. |
| Anti-inflammatory Effects | [International Journal of Inflammation, 2021] | Reduction in TNF-alpha levels in macrophage cultures treated with the compound. |
| Pesticidal Activity | [Pest Management Science, 2020] | Effective against aphids with minimal toxicity to beneficial insects observed. |
| Polymer Synthesis | [Polymer Chemistry Journal, 2023] | Enhanced mechanical properties noted in polymers synthesized with the compound. |
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways . The compound may also interact with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs from literature include pyrazole-4-sulfonamide derivatives with variations in substituents on the pyrazole ring, sulfonamide nitrogen, and aromatic acyl groups. Below is a comparative analysis:
Table 1: Structural Comparison of Pyrazole-4-Sulfonamide Derivatives
*Calculated based on molecular formula.
Key Observations:
Compounds like MR-S1-12 (N-dipropoxyphenethyl) exhibit higher molecular weights and bulkier substituents, which may reduce solubility but enhance target binding specificity .
Aromatic Modifications :
- The 2,3-dimethoxybenzoyl group in the target compound contrasts with electron-withdrawing groups (e.g., chloro in , fluoro in ). Methoxy groups may stabilize charge-transfer interactions in enzyme binding pockets .
- Chromenyl and pyridinyl groups (e.g., ) introduce planar aromatic systems, favoring intercalation or kinase inhibition .
Biological Activity
The compound 1-(2,3-dimethoxybenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structure
The chemical structure of this compound can be represented as follows:
Physical Properties
- Molecular Weight : 350.43 g/mol
- Melting Point : Not specified in available data
- Solubility : Soluble in organic solvents
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that certain derivatives showed low cytotoxicity while effectively inhibiting cell proliferation in U937 cells with an IC50 value indicating substantial efficacy without adverse effects on normal cells .
Anti-inflammatory Effects
Pyrazole compounds are recognized for their anti-inflammatory properties. A series of pyrazole derivatives were synthesized and tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The results indicated that these compounds could reduce inflammation significantly, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Research has indicated that certain pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, compounds were tested against E. coli and S. aureus, showing promising results in inhibiting bacterial growth . The presence of specific functional groups in the pyrazole structure enhances its antimicrobial efficacy.
The mechanism by which pyrazole derivatives exert their biological effects often involves inhibition of key enzymes or pathways associated with inflammation and cancer progression. For instance, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Screening
In a recent study, a series of pyrazole derivatives were screened for antiproliferative activity using the CellTiter-Glo assay. The results indicated that these compounds did not exhibit cytotoxicity while effectively inhibiting cancer cell growth, suggesting their potential as therapeutic agents with fewer side effects compared to traditional chemotherapeutics .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of pyrazole derivatives, where compounds were tested in vivo for their ability to reduce edema in carrageenan-induced models. The results showed significant reductions in inflammation markers, indicating the potential use of these compounds in treating inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
